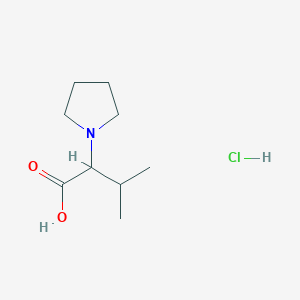

3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride

Descripción general

Descripción

3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 . It is a specialty product often used in proteomics research . The compound features a pyrrolidine ring, which is a versatile scaffold in drug discovery .

Métodos De Preparación

The synthesis of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and pyrrolidine.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Proteomics Research

3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride is utilized as a reagent for studying protein interactions and modifications. Its ability to inhibit specific transcription factors, such as RORγt, has made it a valuable tool in immunology and drug discovery. In vitro assays demonstrate its binding affinity with RORγt at a potency of 12 nM, although caution is advised due to potential undesirable activity against the pregnane X receptor (PXR), which may upregulate detoxification proteins.

Medicinal Chemistry

The compound has been investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests potential applications in neuropharmacology, where it may serve as a neuromodulator. Studies indicate that it could modulate receptor activity within the central nervous system, making it a candidate for further exploration in therapeutic contexts.

Case Study: RORγt Inhibition

A study focusing on the inhibition of RORγt demonstrated that this compound effectively disrupts protein interactions critical for immune cell differentiation. The compound's mechanism was elucidated through techniques such as X-ray crystallography and NMR spectroscopy, confirming its binding interactions with the target transcription factor.

Neuropharmacological Investigations

Research into the compound's effects on neurotransmitter systems has revealed its potential role as a neuromodulator. Preliminary data suggest that it may influence dopamine and serotonin pathways, warranting further investigation into its therapeutic applications in treating mood disorders or neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound can bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.

Comparación Con Compuestos Similares

3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride can be compared with other similar compounds, such as:

2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One:

Pyrrolidine Derivatives: These compounds exhibit a chiral pyrrolidine scaffold and are used as selective kinase inhibitors.

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride, also known as a pyrrolidine derivative, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Formula : C₇H₁₄ClN₁O₂

- Molecular Weight : 173.65 g/mol

- CAS Number : 1214838-86-4

- Physical State : White crystalline solid

The precise mechanism of action for this compound is not fully elucidated in the literature. However, it is believed to interact with various biochemical pathways, particularly those involving neurotransmitter modulation and enzyme inhibition.

Biochemical Pathways

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in neurotransmitter metabolism, similar to other pyrrolidine derivatives that affect monoamine oxidase (MAO) activity.

- Neurotransmitter Modulation : The compound may influence levels of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed in gastrointestinal tract |

| Distribution | Widely distributed; crosses blood-brain barrier |

| Metabolism | Primarily hepatic; involves phase I and II reactions |

| Excretion | Renal excretion of metabolites |

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies demonstrated significant growth inhibition in A431 (epidermoid carcinoma) and HT29 (colon cancer) cells.

- The compound's IC50 values were found to be comparable to established chemotherapeutics, suggesting its potential as an anticancer agent.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Studies show that it may protect neuronal cells from oxidative stress-induced apoptosis.

- It appears to enhance neurotrophic factor expression, which is crucial for neuronal survival and function.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on human cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Dosage adjustments indicated a dose-dependent response, with lower doses exhibiting minimal toxicity while maintaining efficacy.

- Metabolic Profiling : Metabolic studies have identified several metabolites of the compound, indicating its biotransformation pathways and potential interactions with liver enzymes.

Propiedades

IUPAC Name |

3-methyl-2-pyrrolidin-1-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(2)8(9(11)12)10-5-3-4-6-10;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGVJVSGHBXHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.